(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-15-3-7-17(8-4-15)28(26,27)18-11-24(12-18)20(25)19-9-14(10-23-19)13-1-5-16(22)6-2-13/h1-10,18,23H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRXSPPXUUMJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, also referred to as a sulfonamide derivative, exhibits significant biological activity, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Synthesis Overview
The synthesis of this compound typically involves several steps including:
- Formation of the Azetidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Sulfonyl Group : This is accomplished via sulfonation reactions using reagents like sulfonyl chlorides.
- Attachment of the Fluorophenyl Group : Involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an electrophile.
These synthetic pathways are crucial for ensuring high yield and purity in the final product, which is essential for its biological evaluation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, a related compound demonstrated low micromolar activity against kinase AKT2/PKBβ, which is integral to oncogenic signaling pathways in glioma . The ability to inhibit such kinases suggests that this compound may also exhibit similar properties.
Key Findings:
- Inhibition of Glioma Growth : Compounds with similar structures have shown promising results in inhibiting glioma cell growth, particularly in 3D neurosphere models derived from patient samples .
- Selectivity : Notably, these compounds exhibited less cytotoxicity towards non-cancerous cells, indicating a potential therapeutic window .
Enzyme Inhibition
The compound's sulfonamide moiety is associated with various enzyme inhibitory activities. Research has indicated that sulfonamide derivatives can act as effective inhibitors for enzymes such as acetylcholinesterase and urease .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 |
| Urease | Strong Inhibitor | 0.63 |
These findings suggest that the compound may be beneficial in treating conditions related to these enzymes, such as neurodegenerative diseases and infections caused by urease-producing bacteria.
Case Study 1: Anti-Glioma Activity
A study evaluated the anti-glioma activity of various compounds related to this compound. The results indicated significant inhibition of glioma cell lines with a focus on the AKT signaling pathway. The study emphasized that compounds demonstrating selective toxicity towards cancer cells could lead to novel therapeutic agents for glioblastoma treatment .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of sulfonamide derivatives. The synthesized compounds showed promising results against multiple bacterial strains and were particularly effective against urease, which is crucial for certain bacterial pathogenicity . The structure–activity relationship (SAR) studies indicated that modifications on the phenyl rings significantly influenced inhibitory potency.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- Sulfonyl/Sulfonamide Groups : Present in the target compound and , these groups enhance solubility and target binding via polar interactions .
- Fluorophenyl Substitution : All compounds except feature fluorine atoms, which improve membrane permeability and resistance to oxidative metabolism .
2.3 Physicochemical and Electronic Properties
- Lipophilicity : Fluorine atoms in the target and enhance logP values, favoring blood-brain barrier penetration .
- Electronic Effects : Computational tools like Multiwfn () could quantify electron-withdrawing effects of the sulfonyl group, contrasting with ’s sulfanyl group, which is less electron-deficient .
2.4 Hypothesized Bioactivity
While direct data are lacking, parallels to known compounds suggest:
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound, and how should data be interpreted?
- Methodology : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm connectivity of the azetidine, sulfonyl, and pyrrole moieties. For example, the sulfonyl group (SO₂) adjacent to the 4-chlorophenyl ring will deshield nearby protons, producing distinct splitting patterns (e.g., δ 7.6–7.8 ppm for aromatic protons) . IR spectroscopy should confirm the sulfonyl group (asymmetric S=O stretch at ~1350 cm⁻¹) and ketone carbonyl (C=O stretch at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula accuracy .
Q. What synthetic strategies are optimal for achieving high-purity batches of this compound?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Sulfonylation of 3-azetidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
- Step 2 : Coupling the sulfonyl-azetidine intermediate with 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid via a carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in DMF) .
- Purity Control : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (≥95% by area) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular viability)?
- Methodology :
- Assay-Specific Variables : Compare buffer pH, ionic strength, and reducing agents (e.g., DTT) that may alter sulfonyl group reactivity. For example, sulfonamides can exhibit pH-dependent binding to enzymes .
- Cellular Permeability : Use logP calculations (predicted ~3.2 for this compound) and parallel artificial membrane permeability assays (PAMPA) to assess whether discrepancies arise from poor cellular uptake .
- Off-Target Effects : Perform kinome-wide profiling or thermal shift assays to identify non-specific interactions with unrelated proteins .
Q. What computational approaches are recommended for predicting the compound’s binding mode to sulfonyl-sensitive targets (e.g., kinases, carbonic anhydrases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with force fields optimized for sulfonamide interactions (e.g., OPLS4). Focus on hydrogen bonding between the sulfonyl oxygen and catalytic residues (e.g., Zn²⁺ in carbonic anhydrases) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the azetidine-pyrrole conformation in the binding pocket .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity differences between wild-type and mutant enzymes .
Q. How does the stereochemistry of the azetidine ring impact biological activity, and how can enantiomers be isolated?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol mobile phase) to separate enantiomers. Verify absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) .
- Activity Comparison : Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ values for carbonic anhydrase IX). The (R)-enantiomer may show 10–100x higher potency due to optimal sulfonyl group orientation .
Contradiction Analysis Example
Issue : A study reports IC₅₀ = 50 nM for kinase X inhibition, while another finds IC₅₀ = 5 µM.
Resolution Steps :
Verify assay conditions: The first study used 10 mM Mg²⁺, which stabilizes ATP-binding pockets, while the second omitted Mg²⁺, reducing compound affinity .
Check compound stability: LC-MS of post-assay solutions may reveal degradation (e.g., hydrolysis of the azetidine ring under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
